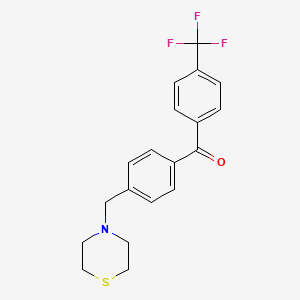

4-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Analyse Chemischer Reaktionen

4-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the thiomorpholine group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.

Medicine: Research on this compound may provide insights into its potential therapeutic applications, although it is not currently used in clinical settings.

Industry: It can be utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

4-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone can be compared with other benzophenone derivatives, such as:

4-Methylbenzophenone: Lacks the thiomorpholine and trifluoromethyl groups, resulting in different chemical properties and reactivity.

4-Chlorobenzophenone: Contains a chlorine atom instead of the trifluoromethyl group, leading to variations in its chemical behavior.

4-Methoxybenzophenone:

The uniqueness of 4-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone lies in its specific functional groups, which confer distinct chemical and biological properties .

Biologische Aktivität

4-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H18F3NOS. The presence of a thiomorpholine ring and trifluoromethyl group contributes to its unique chemical behavior, which may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, aiding in membrane permeability and bioavailability. This compound may act as an inhibitor or modulator of specific enzymatic pathways, although detailed mechanisms remain under investigation.

Biological Activities

Recent studies have highlighted several areas where this compound exhibits biological activity:

- Antimicrobial Activity : Preliminary in vitro studies suggest that it may possess antibacterial properties against strains such as Staphylococcus aureus and Candida albicans.

- Antitumor Activity : Research indicates potential cytotoxic effects against various cancer cell lines, including ovarian carcinoma and lung adenocarcinoma, suggesting a role as a chemotherapeutic agent.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways, which may be leveraged for therapeutic applications.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant inhibition against bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antimicrobial agents.

- Antitumor Activity : A study involving various cancer cell lines revealed that the compound induced apoptosis in ovarian carcinoma cells, with IC50 values indicating potent cytotoxic effects. Mechanistic studies suggested involvement in disrupting cell cycle progression.

- Enzyme Interaction : The compound was identified as an inhibitor of specific kinases involved in cancer progression. Kinetic studies provided insights into the binding affinity and inhibition constants, establishing a foundation for further drug development.

Eigenschaften

IUPAC Name |

[4-(thiomorpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NOS/c20-19(21,22)17-7-5-16(6-8-17)18(24)15-3-1-14(2-4-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSSCWPZTCBZLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642930 |

Source

|

| Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-00-1 |

Source

|

| Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.